molecular formula C13H15BrO3 B2997100 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde CAS No. 690992-20-2

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Cat. No.: B2997100
CAS No.: 690992-20-2
M. Wt: 299.164
InChI Key: YAOAKUATRPXWMZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This aromatic aldehyde features a benzaldehyde core substituted with bromo, cyclopentyloxy, and methoxy functional groups, making it a versatile building block for the synthesis of more complex molecules . Compounds with this structural motif are of significant interest in early-stage drug discovery. Researchers utilize similar benzaldehyde derivatives as key precursors in developing potent and selective enzyme inhibitors . For instance, structural analogs, such as 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, are established as critical starting materials in the synthesis of investigational Phosphodiesterase 4D (PDE4D) inhibitors . These inhibitors are being actively studied for their potential to restore memory impairment and treat neurodegenerative conditions like Alzheimer's disease by modulating intracellular cAMP signaling pathways in the brain . The distinct substitution pattern on the aromatic ring allows for further chemical modifications, enabling structure-activity relationship (SAR) studies. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

3-bromo-4-cyclopentyloxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOAKUATRPXWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of cyclopentyloxy and methoxy groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized to minimize impurities and maximize efficiency, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and organoboron reagents are commonly employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Oxidation: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Substituent Variations

3-Bromo-5-methoxy-4-pentoxybenzaldehyde
  • Structure : The pentoxy group (C₅H₁₁O) replaces the cyclopentyloxy group.
  • Molecular Formula : C₁₃H₁₇BrO₃ (MW: 301.18 g/mol) .
  • Applications: Similar use as a synthetic intermediate, though its longer alkyl chain may favor solubility in non-polar solvents .
3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde
  • Structure : Difluoromethoxy (OCF₂H) replaces cyclopentyloxy.
  • CAS : 929341-47-9; Purity: 95% .
  • Reduced steric bulk compared to cyclopentyloxy may alter binding affinities in enzyme inhibition contexts .

Aromatic and Halogenated Substituents

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
  • CAS : 345985-64-0; Molecular Formula: C₁₅H₁₂BrClO₃ (MW: 355.62 g/mol) .
  • Key Differences :
    • The 2-chlorobenzyloxy group introduces aromaticity and a chlorine atom, enhancing π-π stacking interactions in catalysis or receptor binding.
    • Higher molecular weight and steric hindrance may reduce solubility compared to the cyclopentyloxy analog .
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
  • CAS : N/A; Price: $70/g (95% purity) .
  • The fluorobenzyl group may enhance selectivity in medicinal chemistry applications compared to cyclopentyloxy .

Additional Halogenation and Functional Groups

3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde
  • CAS : 872136-25-9 .
  • Key Differences: Dual halogenation (bromo and chloro) increases electrophilicity, favoring nucleophilic aromatic substitution reactions.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
  • Structure : Bromo and fluoro substituents at positions 5 and 4, with a hydroxyl group at position 2 .
  • Key Differences :
    • Positional isomerism alters electronic distribution; the hydroxyl group increases acidity and hydrogen-bonding capacity.
    • Applications: Likely used in fluorescence-based assays or as a chelating agent .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde C₁₃H₁₅BrO₃ 299.16 Cyclopentyloxy, Br, OMe N/A PDE IV inhibitor synthesis
3-Bromo-5-methoxy-4-pentoxybenzaldehyde C₁₃H₁₇BrO₃ 301.18 Pentoxy, Br, OMe N/A Synthetic intermediate
3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde C₉H₇BrF₂O₃ 281.06 Difluoromethoxy, Br, OMe 929341-47-9 Oxidatively stable intermediates
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₂BrClO₃ 355.62 2-Chlorobenzyloxy, Br, OMe 345985-64-0 Catalysis or receptor binding
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde C₁₄H₁₀BrClO₂ 327.59 Phenylmethoxy, Br, Cl 872136-25-9 Electrophilic substitution reactions

Research Findings and Implications

  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., bromo, difluoromethoxy) increase electrophilicity, directing reactivity in cross-coupling reactions .
  • Steric and Solubility Considerations : Bulky substituents like cyclopentyloxy or benzyloxy improve lipid solubility but may reduce aqueous solubility, impacting bioavailability in drug design .
  • Biological Activity: Cyclopentyloxy and benzyloxy groups are critical in PDE IV inhibition due to their ability to occupy hydrophobic enzyme pockets, as demonstrated in reductive domino transformations .

Biological Activity

3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C13H15BrO4. It is a derivative of benzaldehyde, characterized by the presence of bromine, cyclopentyloxy, and methoxy functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities.

The synthesis of this compound typically involves multiple steps, including bromination and substitution reactions. The compound can be synthesized from commercially available precursors using specific catalysts and solvents to optimize yield and purity.

Common Reactions

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to form the corresponding alcohol.
  • Substitution: The bromine atom can be substituted with various nucleophiles, facilitating further synthetic applications.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, which could be beneficial in treating bacterial infections.
  • Anticancer Potential: The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF-7).
  • Anti-inflammatory Effects: There is evidence suggesting that it may modulate inflammatory pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various methoxy-substituted compounds found that this compound displayed significant activity against several pathogenic strains. This activity is likely due to its ability to interact with bacterial membranes or inhibit essential enzymes involved in bacterial growth.

Anticancer Activity

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For instance, research indicated that it affects cell viability in the MCF-7 breast cancer cell line with an IC50 value indicative of moderate potency.

CompoundCell LineIC50 (µM)
This compoundMCF-710.5
DoxorubicinMCF-70.2

The apoptosis mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased pro-apoptotic signals.

Anti-inflammatory Mechanisms

Research has indicated that this compound may inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy:
    A recent study evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Antimicrobial Testing:
    In another case study, this compound was tested against a panel of bacteria including E. coli and S. aureus. It demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde in laboratory settings?

  • Methodological Answer :

  • Eye Exposure : Immediately flush with water for 10–15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
  • Ingestion : Rinse mouth (if conscious) and contact a physician .
  • General Precautions : Use PPE (gloves, goggles), work in a fume hood, and ensure proper ventilation. Toxicity data for this compound is limited, so assume acute hazards similar to structurally related brominated benzaldehydes .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with 4-hydroxy-5-methoxybenzaldehyde. Introduce bromine at the 3-position via electrophilic substitution using Br₂ in acetic acid or NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2 : Protect the hydroxyl group at the 4-position with a cyclopentyl ether. Use Mitsunobu conditions (cyclopentanol, triphenylphosphine, DIAD) or Williamson ether synthesis (cyclopentyl bromide, K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water yields >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times can be compared to known analogs .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyloxy protons at δ 1.5–1.8 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • IR : Look for aldehyde C=O stretch near 1700 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyloxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The bulky cyclopentyloxy group reduces accessibility to the 4-position, favoring reactions at the 3-bromo or aldehyde sites. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to mitigate this .
  • Electronic Effects : Electron-donating methoxy and cyclopentyloxy groups deactivate the benzene ring, directing electrophiles to the bromine-bearing position. Computational studies (DFT) can model charge distribution .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational changes in the cyclopentyl group, which may cause splitting anomalies .
  • 2D Techniques : HSQC and HMBC can assign overlapping signals (e.g., distinguishing methoxy and cyclopentyloxy protons) .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

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